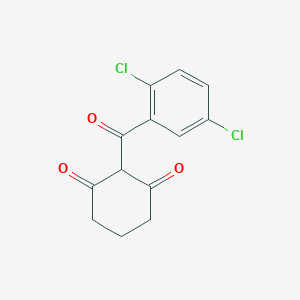
2-(2,5-Dichlorobenzoyl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dichlorobenzoyl)cyclohexane-1,3-dione is a chemical compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the dichlorobenzoyl group in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorobenzoyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2,5-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorobenzoyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2,5-Dichlorobenzoyl)cyclohexane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorobenzoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorobenzoyl)cyclohexane-1,3-dione
- 2-(2,6-Dichlorobenzoyl)cyclohexane-1,3-dione
- 2-(2,5-Dichlorobenzoyl)cyclopentane-1,3-dione
Uniqueness
2-(2,5-Dichlorobenzoyl)cyclohexane-1,3-dione is unique due to the specific positioning of the dichlorobenzoyl group, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
88569-91-9 |
|---|---|
Molecular Formula |
C13H10Cl2O3 |
Molecular Weight |
285.12 g/mol |
IUPAC Name |
2-(2,5-dichlorobenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H10Cl2O3/c14-7-4-5-9(15)8(6-7)13(18)12-10(16)2-1-3-11(12)17/h4-6,12H,1-3H2 |
InChI Key |
QDKSKRSXKXQKCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate](/img/structure/B14386311.png)
![2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14386321.png)
![1-[(6-Bromohexyl)oxy]-4-methyl-2-nitrobenzene](/img/structure/B14386334.png)
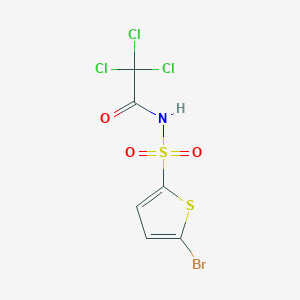
![(2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-yl)(trimethyl)silane](/img/structure/B14386343.png)
![5-[Ethyl(difluoro)silyl]pentanoic acid](/img/structure/B14386346.png)
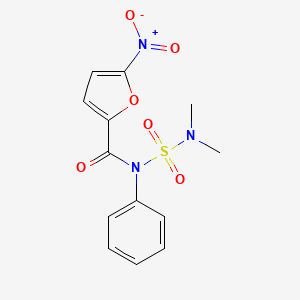
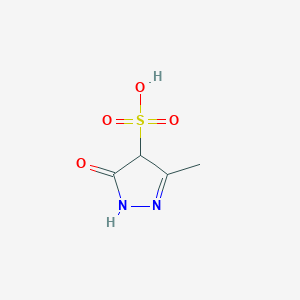
![2-{2-[(3-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14386370.png)
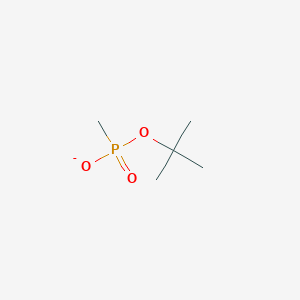
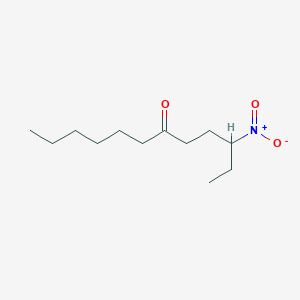

![Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]propanoate](/img/structure/B14386386.png)

